4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that features a unique combination of indole, pyrazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: The indole component can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Construction of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Assembly of the Pyridine Ring: The pyridine ring is often constructed using a condensation reaction involving an aldehyde and an amine.
Final Coupling and Cyclization: The final step involves coupling the indole, pyrazole, and pyridine intermediates, followed by cyclization under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. It has been studied for its effects on cell signaling pathways and gene expression.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for new drug discovery.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used for their anti-inflammatory and appetite-suppressant effects.
Pyridine Derivatives: Nicotine and pyridoxine (vitamin B6) are examples of pyridine-containing compounds with significant biological roles.
Uniqueness
What sets 4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione apart is its unique combination of three different heterocyclic systems, which imparts a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C24H22N4O2/c1-15-8-9-20-19(12-15)17(14-25-20)10-11-27-16(2)23-21(13-22(27)29)26-28(24(23)30)18-6-4-3-5-7-18/h3-9,12-14,25-26H,10-11H2,1-2H3 |
InChI Key |
CRUDGOPIJWHKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3C(=C4C(=CC3=O)NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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